molecular formula C22H16ClN5O2S B2876347 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-52-1

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2876347
CAS No.: 866811-52-1
M. Wt: 449.91
InChI Key: IMLQXZSUMMWFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H16ClN5O2S and its molecular weight is 449.91. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-6-10-16(11-7-14)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)31(29,30)17-12-8-15(23)9-13-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLQXZSUMMWFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family and has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClN5O2S\text{C}_{16}\text{H}_{14}\text{ClN}_5\text{O}_2\text{S}

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression and angiogenesis.

Anticancer Activity

A series of studies have evaluated the anticancer properties of quinazoline derivatives, including our compound of interest. Notably:

  • Inhibition of EGFR and VEGFR: The compound demonstrated significant inhibitory activity against EGFR with an IC50 value of approximately 0.35 µM, indicating potent anticancer properties .
  • Cell Cycle Arrest: Treatment with the compound resulted in G1 phase arrest in HCT-116 cancer cells, suggesting its role in hindering cancer cell proliferation .

Antibacterial Activity

The compound has also shown promise in antibacterial applications. A study synthesized derivatives with similar structures and evaluated their antibacterial effects, revealing that some exhibited substantial activity against various bacterial strains .

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it caused significant apoptosis in cancer cells through the activation of apoptotic pathways involving Bax and Bcl-2 proteins. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls .

Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study assessed the compound's efficacy against PI3K and HDAC enzymes. The results indicated that the compound exhibited selective inhibition profiles that could be beneficial in combination therapies for cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activities of 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine:

Biological Activity Target IC50 (µM) Effect
EGFR InhibitionEGFR0.35Anticancer
VEGFR InhibitionVEGFR3.20Anticancer
Cell Cycle ArrestHCT-116-Apoptosis
Antibacterial ActivityVarious-Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.